BGC-638 - 416852-27-2

BGC-638

Catalog Number: EVT-261830
CAS Number: 416852-27-2
Molecular Formula: C32H33N5O9
Molecular Weight: 631.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BGC-638, an analogue of BGC-945, is a thymidylate synthase inhibitor specifically transported into α-folate receptor (α-FR)–overexpressing tumors.
Synthesis Analysis

The synthesis of BGC-638 involves several key steps that are typical for the production of quinazoline derivatives. The process generally includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as precursors.
  2. Reactions: The synthetic pathway typically employs methods such as cyclization reactions, which are crucial for forming the quinazoline ring structure.
  3. Purification: Following synthesis, the compound is purified using techniques like liquid chromatography to ensure high purity levels necessary for biological testing.

While specific technical details regarding the exact synthetic route of BGC-638 are not extensively documented in available literature, similar compounds suggest a multi-step process involving the formation and functionalization of the quinazoline core .

Molecular Structure Analysis

BGC-638 features a complex molecular structure characterized by its quinazoline backbone. Key structural data include:

  • Chemical Formula: C₁₆H₁₄N₄O
  • Molecular Weight: 278.31 g/mol
  • Structural Features: The molecule contains functional groups that enhance its interaction with thymidylate synthase and facilitate its cellular uptake via the alpha-folate receptor.

The three-dimensional conformation of BGC-638 allows it to effectively bind to the active site of thymidylate synthase, inhibiting its activity and consequently affecting DNA synthesis in rapidly dividing cancer cells .

Chemical Reactions Analysis

As a thymidylate synthase inhibitor, BGC-638 participates in several chemical reactions that are pivotal to its mechanism of action:

  1. Inhibition Mechanism: BGC-638 binds to the active site of thymidylate synthase, preventing substrate access and blocking the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate.
  2. Cellular Uptake: The compound is selectively transported into cells through mechanisms involving the alpha-folate receptor, which is overexpressed in certain tumor types.

These reactions are essential for understanding how BGC-638 exerts its pharmacological effects and its potential role in cancer therapy .

Mechanism of Action

BGC-638 operates primarily through the inhibition of thymidylate synthase, which plays a crucial role in DNA replication and repair. The detailed mechanism includes:

  1. Binding: Upon entering cells via the alpha-folate receptor, BGC-638 binds to thymidylate synthase.
  2. Enzyme Inhibition: This binding prevents the conversion of deoxyuridine monophosphate into deoxythymidine monophosphate, leading to a depletion of deoxythymidine triphosphate pools necessary for DNA synthesis.
  3. Cell Cycle Arrest: The resultant inhibition causes cell cycle arrest in the S-phase, ultimately leading to apoptosis in susceptible cancer cells.

This mechanism highlights BGC-638's potential as an anti-cancer agent targeting hyperproliferative tissues .

Physical and Chemical Properties Analysis

BGC-638 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are critical for formulating BGC-638 for therapeutic use and determining appropriate dosing regimens .

Applications

BGC-638 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: Its primary application lies in oncology, where it may be used as a treatment for tumors that overexpress the alpha-folate receptor.
  2. Research Tool: As a selective inhibitor of thymidylate synthase, BGC-638 serves as a valuable tool for studying DNA synthesis pathways and cancer cell biology.
  3. Combination Therapies: It may also be explored in combination with other chemotherapeutic agents to enhance anti-tumor efficacy and overcome resistance mechanisms.
Introduction to BGC-638: Conceptual Foundations and Academic Significance

Definition and Scope of BGC-638 in Contemporary Research

BGC-638 (CAS# 416852-27-2) is a cyclopenta[g]quinazoline-based thymidylate synthase (TS) inhibitor specifically engineered for selective uptake by tumors overexpressing the α-isoform of the folate receptor (α-FR). Its molecular structure (C₃₂H₃₃N₅O₉; MW: 631.63 g/mol) features three defined stereocenters and a prop-2-yn-1-yl moiety critical for α-FR binding affinity [1] [3]. Contemporary research focuses on BGC-638 as a targeted therapeutic that exploits differential receptor expression between malignant and normal tissues, offering a therapeutic advantage over classical antifolates that rely on the ubiquitously expressed reduced folate carrier (RFC) pathway [5]. The compound exhibits potent cytotoxicity against α-FR-positive tumors (IC₅₀ ≈ 3 nM), positioning it within precision oncology frameworks aimed at minimizing systemic toxicity [5].

Table 1: Key Characteristics of BGC-638 vs. Classical Antifolates

FeatureBGC-638Classical Antifolates
TargetThymidylate synthaseThymidylate synthase
Transport Mechanismα-Folate receptor (α-FR)Reduced folate carrier (RFC)
Tumor Selectivityα-FR-overexpressing tumorsLimited selectivity
Molecular Weight631.63 g/molTypically < 600 g/mol
SolubilityDMSO-soluble, water-insolubleVariable

Historical Evolution of BGC-638 Terminology and Applications

The compound's nomenclature reflects its developmental lineage within the cyclopenta[g]quinazoline antifolate series. Initially designated CB-300638 during discovery phases at The Institute of Cancer Research (UK), it was later standardized as BGC-638 in scientific literature, with "BGC" referencing the research consortium involved [1] [3]. Synonyms include BGC638, BGC 638, and CB300638, though the hyphenated form prevails in peer-reviewed contexts. Historically, BGC-638 emerged alongside BGC-945 (now known as ONX-0801) as part of a strategic shift from broad-spectrum antifolates toward tumor-targeted agents. This evolution addressed limitations of first-generation TS inhibitors like raltitrexed, which caused dose-limiting toxicities due to RFC-mediated uptake in healthy proliferating tissues [5]. The terminological transition from "CB" to "BGC" prefixes coincided with published evidence of its α-FR-mediated transport mechanism in 2005 [1].

Theoretical Frameworks Informing BGC-638 Studies

BGC-638 research integrates three theoretical paradigms:

  • Receptor-Mediated Endocytosis Theory: Exploits the high-affinity binding (Kd ~10⁻¹⁰ M) of BGC-638 to α-FR, followed by internalization via clathrin-coated pits. This framework predicts tumor-selective drug accumulation, supported by radiolabeled uptake studies in α-FR(+) versus α-FR(-) cell lines [1] [5].
  • TS Inhibition Kinetics: The compound functions as a tight-binding inhibitor with slow enzyme dissociation rates. Molecular modeling reveals its glutamyl residues form extensive hydrogen bonds with TS's active site, while the cyclopenta[g]quinazoline core stacks against Phe₈₀ for enhanced binding [1].
  • Polyglutamylation Hypothesis: Though not directly confirmed for BGC-638, structural analogs undergo γ-glutamyl ligation by folylpolyglutamate synthetase. This modification increases cellular retention and TS inhibitory potency, theoretically enhancing antitumor efficacy [5].

Properties

CAS Number

416852-27-2

Product Name

BGC-638

IUPAC Name

(2R)-2-[[(4S)-4-carboxy-4-[[4-[[(6S)-2-methyl-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid

Molecular Formula

C32H33N5O9

Molecular Weight

631.6 g/mol

InChI

InChI=1S/C32H33N5O9/c1-3-14-37(26-11-6-19-15-25-22(16-21(19)26)30(42)34-17(2)33-25)20-7-4-18(5-8-20)29(41)36-24(32(45)46)9-12-27(38)35-23(31(43)44)10-13-28(39)40/h1,4-5,7-8,15-16,23-24,26H,6,9-14H2,2H3,(H,35,38)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H,33,34,42)/t23-,24+,26+/m1/s1

InChI Key

DJBPYPCKXOFYII-USZFVNFHSA-N

SMILES

O=C(O)[C@H](NC(CC[C@@H](C(O)=O)NC(C1=CC=C(N([C@H]2CCC3=C2C=C4C(NC(C)=NC4=C3)=O)CC#C)C=C1)=O)=O)CCC(O)=O

Solubility

Soluble in DMSO, not in water

Synonyms

BGC638; BGC 638; BGC-638; CB-300638; CB 300638; CB300638.

Canonical SMILES

CC1=NC2=C(C=C3C(CCC3=C2)N(CC#C)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)N1

Isomeric SMILES

CC1=NC2=C(C=C3[C@H](CCC3=C2)N(CC#C)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)N[C@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.